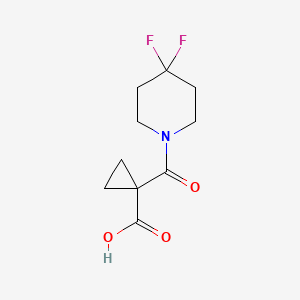

1-(4,4-Difluoropiperidine-1-carbonyl)-cyclopropanecarboxylic acid

Description

Propriétés

IUPAC Name |

1-(4,4-difluoropiperidine-1-carbonyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO3/c11-10(12)3-5-13(6-4-10)7(14)9(1-2-9)8(15)16/h1-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMCQMVIUXPZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N2CCC(CC2)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Difluorocyclopropanes Using Carbene Methods

One of the primary routes for synthesizing difluorocyclopropanes involves generating fluorine-containing carbenes or carbenoids, followed by their reaction with multiple bonds to achieve cyclopropanation. Fluorine-containing carbenes and carbenoids exhibit electrophilicity due to fluorine's high electronegativity. The carbene-based methods typically yield the best results when used with alkenes containing electron-donating substituents.

Chlorodifluoromethane as a Difluorocarbene Source

Tetraarylarsonium salts can be used as phase-transfer catalysts for the reaction of chlorodifluoromethane with α-methylstyrene, resulting in the formation of a cyclopropane derivative.Scheme 6 (from search result 1): CHClF2 (11) + α-methylstyrene (7) --[tetraarylarsonium salt]--> cyclopropane derivative (8)Chloro- and Bromodifluoroacetate Salts as Difluorocarbene Sources

Sodium salt of chlorodifluoroacetic acid (ClCF2COONa) is a commonly used reagent for difluorocyclopropanation. The first method involved adding sodium chlorodifluoroacetate to a disubstituted alkene in refluxing diglyme or triglyme at 190 °C.Scheme 7 (from search result 1): ClCF2COONa (12) + disubstituted alkene (13) --> gem-difluorocyclopropane (14)Compound 14 can be prepared using sodium chlorodifluoroacetate as a carbene source. Deacetylation of 14 yields alcohol 22 , which can react with nucleoside analogs via a Mitsunobu reaction to form difluorinated carbocyclic homonucleoside analogs 23 and 24 .

- (Triphenylphosphonio)difluoroacetate (PDFA) as a Difluorocarbene Source

PDFA (Ph3P+CF2CO2−) can be synthesized from the reaction of triphenylphosphine with halodifluoroacetate salts like BrCF2CO2K. PDFA is a white solid that is stable in air and moisture. Upon heating to 80 °C in N-methylpyrrolidone, it decarboxylates and acts as a source of the ylide Ph3P+CF2.

Synthesis of Cyclopropanecarboxylic Acid

- Oxidation of Cyclopropanecarboxaldehyde

Cyclopropanecarboxylic acid can be prepared by contacting cyclopropanecarboxaldehyde with molecular oxygen at elevated temperatures. This oxidation process proceeds without a catalyst or solvent, which reduces operating costs and simplifies product isolation. The oxidation rate depends primarily on oxygen mass transfer. From γ-Butyrolactone

U.S. Patent No. 4,590,292 describes a four-step process for synthesizing cyclopropanecarboxamide from γ-butyrolactone:- Cleavage of γ-butyrolactone with hydrogen chloride gas in the presence of aqueous sulfuric acid to form 4-chlorobutyric acid, which is then converted into a chlorobutyrate ester.

- Cyclization of the chlorobutyrate ester using sodium hydroxide with a phase transfer catalyst to yield a cyclopropanecarboxylate ester.

- Treatment of the ester with ammonia in the presence of a sodium alkoxide catalyst to form cyclopropanecarboxamide.

This process requires a chlorinated solvent, such as dichloromethane, for the phase transfer-catalyzed cyclization. It also typically requires more than 20 mole percent of sodium alkoxide for effective reaction rates, and the product is usually obtained as a solution of methanol. Isolation of a pure product results in less than a 46% yield, necessitating recycling and repeating the amidation of the mother liquid to achieve higher yields.

Functional Group Transformations

- Chlorination of Cyclopropanecarboxylic Acid

Cyclopropanecarbonyl chloride can be obtained by reacting cyclopropanecarboxylic acid with chlorinating agents such as thionyl chloride, tetrachloroethylene carbonate, phosphorus pentachloride, phosphorus trichloride, oxalyl chloride, or phosgene. The mole ratio of the chlorinating agent to cyclopropanecarboxylic acid is typically at least 1:1, preferably about 1.1:1 to 1.2:1. The reaction is normally carried out without a solvent or catalyst, and the chlorination preferably uses thionyl chloride at a temperature of about 50° to 100° C. Cyclopropanecarbonyl chloride with a purity of at least 98% can be recovered by distillation in yields ranging from 90 to 96%. - Amidation of Cyclopropanecarboxylic Acid

Cyclopropanecarboxamide may be produced by contacting cyclopropanecarboxylic acid with ammonia at a temperature of about 20° to 400° C, preferably 180° to 260° C, and a pressure in the range of 1 to 345 bar absolute.

Example Synthesis of a Related Compound

- Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

- Cool cyclopropyl-1,1-dicarboxylic acid (10 g, 77 mmol) in THF (100 mL) in an ice-water bath and add Triethylamine (8.0 g, 79 mmol) dropwise while maintaining the temperature below 10 degrees.

- Stir the solution for 30 minutes and then add thionyl chloride (SOCl2, 9.0 g, 76 mmol) dropwise.

- Add 4-fluoroaniline (9.0 mL) in THF (30 mL) dropwise, keeping the ice bath temperature below 10 degrees.

- Continue stirring for 4 hours and warm the reaction to room temperature.

- Dilute the reaction mixture with 200 mL of EtOAc and wash with aqueous NaOH (1.0 M, 50 mL), water (40 mL), and saturated brine (40 mL).

- Dry the organic solution over Na2SO4, filter, and evaporate to ~ 30 mL.

- Add heptane (200 mL) to precipitate a flaky solid.

- Filter and dry to obtain 1-((4-Fluorophenyl)carbamoyl) cyclopropane carboxylic acid (15.8 g, 93% yield).

Analyse Des Réactions Chimiques

Types of Reactions

1-(4,4-Difluoropiperidine-1-carbonyl)-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include dichloromethane, trifluoroacetic acid, and sodium bicarbonate. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Drug Development

1-(4,4-Difluoropiperidine-1-carbonyl)-cyclopropanecarboxylic acid is utilized in the synthesis of various pharmaceuticals, particularly as a building block for developing receptor antagonists and enzyme inhibitors. Its structural components allow for modifications that can enhance pharmacokinetic properties and target specificity.

Case Study: NK(1) Receptor Antagonists

Recent studies have identified derivatives of this compound as potential NK(1) receptor antagonists. These compounds exhibit promising in vitro activity, which is crucial for the treatment of conditions such as anxiety and depression. The synthesis process involves optimizing the carbonyl and cyclopropane functionalities to improve binding affinity and selectivity .

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex molecules, including those with potential anticancer properties. The cyclopropane ring provides a unique three-dimensional structure that can be exploited to create diverse chemical entities.

Example Synthesis Pathway:

A synthetic route involves the reaction of 4,4-difluoropiperidine with cyclopropanecarboxylic acid derivatives under controlled conditions to yield various substituted products. This method showcases the versatility of the compound in generating libraries of analogs for biological testing .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | NK(1) Antagonist | 0.25 | |

| This compound | NK(1) Antagonist | 0.15 | |

| Compound B | Enzyme Inhibitor | 0.30 |

Table 2: Synthesis Conditions

| Reaction Step | Reagents Used | Temperature (°C) | Time (hours) |

|---|---|---|---|

| Cyclization | 4,4-Difluoropiperidine + Cyclopropanecarboxylic Acid | 80 | 6 |

| Carbonylation | Carbonyl chloride + Base | Room Temp | 12 |

Mécanisme D'action

The mechanism of action of 1-(4,4-Difluoropiperidine-1-carbonyl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the piperidine ring can form strong hydrogen bonds with target molecules, enhancing the compound’s binding affinity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural Analogs from PharmaBlock Sciences

Key Observations :

- Fluorination Impact: The target compound’s 4,4-difluoropiperidine group likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like 1-(cyclopentanecarbonyl)piperidine-4-carboxylic acid. Fluorine’s electron-withdrawing effects may also strengthen hydrogen bonding in target interactions.

- Cyclopropane vs. Piperidine Positioning : Unlike 1-(cyclopentanecarbonyl)piperidine-4-carboxylic acid, where the carboxylic acid is directly on the piperidine, the target compound positions the carboxylic acid on the cyclopropane. This may alter binding geometry in enzyme-active sites.

- Functional Group Variations: Aminoethyl or hydroxyethyl substituents (e.g., 31420-47-0) increase hydrophilicity but may reduce membrane permeability compared to the target’s fluorinated piperidine.

Physicochemical and Pharmacokinetic Considerations

- Solubility : The carboxylic acid group in the target compound and analogs (e.g., 162129-55-7) improves water solubility, critical for oral bioavailability.

- Metabolic Stability: Fluorination in the piperidine ring likely reduces oxidative metabolism compared to non-fluorinated derivatives, as seen in studies of fluorinated pharmaceuticals.

- Toxicity : The absence of reactive groups (e.g., nitriles in 1421602-17-6) in the target compound may lower toxicity risks.

Activité Biologique

1-(4,4-Difluoropiperidine-1-carbonyl)-cyclopropanecarboxylic acid is a synthetic organic compound characterized by its unique structural features, including a cyclopropane ring and a piperidine ring with fluorine substituents. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

- Molecular Formula : C10H13F2NO3

- Molecular Weight : 233.22 g/mol

- CAS Number : 1447944-49-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine atoms enhances the compound's ability to form hydrogen bonds, which may increase its binding affinity to various receptors and enzymes. This interaction can modulate enzymatic activities, potentially leading to therapeutic effects.

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. The fluorinated piperidine moiety is thought to play a crucial role in enhancing the inhibitory effects through increased hydrophobic interactions and hydrogen bonding with enzyme active sites.

2. Receptor Binding

The compound has shown potential in binding to neurokinin (NK) receptors, which are implicated in various physiological processes including pain perception and inflammation. Its structural similarity to known NK receptor antagonists suggests that it may exhibit similar pharmacological profiles.

Case Study 1: NK Receptor Antagonism

In studies focusing on NK receptor antagonists, derivatives of piperidine compounds have been synthesized and evaluated for their binding affinities. For instance, compounds similar to this compound demonstrated significant inhibition of NK receptor activity in vitro, suggesting a potential role in managing conditions like anxiety and depression .

Case Study 2: Cardiovascular Applications

Another area of interest is the cardiovascular system where compounds with similar structural features have been evaluated for their effects on vascular function. Preliminary studies indicate that derivatives can influence vascular smooth muscle contraction and endothelial function, potentially offering therapeutic avenues for hypertension and other cardiovascular diseases .

Comparative Analysis

Q & A

Q. What are the recommended synthetic routes for 1-(4,4-Difluoropiperidine-1-carbonyl)-cyclopropanecarboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with 4,4-difluoropiperidine via amide bond formation. A two-step approach is common:

- Step 1 : Activate the cyclopropanecarboxylic acid using coupling reagents like EDC/HOBt or DCC to form an active ester.

- Step 2 : React with 4,4-difluoropiperidine under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents (e.g., DMF, THF) .

Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1.2–1.5 equivalents of piperidine derivative), and maintaining temperatures between 0–25°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- NMR : Use - and -NMR to confirm the cyclopropane ring (characteristic peaks at δ 1.2–1.8 ppm for protons) and the difluoropiperidine moiety (split signals due to coupling). -NMR can resolve fluorinated groups .

- HPLC : Employ a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6 sodium acetate buffer) for purity analysis. Retention time and peak symmetry indicate purity ≥95% .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] ~290–300 Da) .

Q. What stability considerations are critical for handling and storing this compound?

The compound is sensitive to moisture and light. Store desiccated at –20°C in amber vials. Stability tests (accelerated degradation studies under 40°C/75% RH for 4 weeks) show <5% decomposition if properly sealed. Avoid aqueous buffers during handling; use anhydrous DMSO or DMF for stock solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in 1H^1H1H-NMR)?

Unexpected splitting may arise from:

- Dynamic effects : Rotamers in the amide bond can cause signal splitting. Heating the sample to 60°C in DMSO-d simplifies spectra by averaging conformers .

- Residual solvents : Ensure complete solvent removal under high vacuum. Use deuterated solvents with low water content (<0.01%) .

- Impurity interference : Re-purify via preparative HPLC (gradient: 10–90% acetonitrile in 0.1% TFA) and re-analyze .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Catalytic optimization : Replace EDC/HOBt with greener catalysts like HATU or PyBOP, which enhance coupling efficiency (yield increase from 65% to >85%) .

- Flow chemistry : Continuous flow systems reduce reaction time and improve reproducibility by maintaining precise temperature and mixing .

- In-line monitoring : Use FTIR or PAT (Process Analytical Technology) to detect intermediates and adjust conditions in real time .

Q. How can computational methods predict the compound’s reactivity or biological activity?

- DFT calculations : Model the amide bond’s rotational barriers and fluorine substituent effects on electronic properties (e.g., Hammett constants) .

- Molecular docking : Screen against target proteins (e.g., enzymes with fluorinated ligand preferences) using AutoDock Vina. Focus on cyclopropane’s strain energy and fluorine’s electronegativity for binding affinity predictions .

Q. What are the common pitfalls in analyzing biological activity data, and how can they be addressed?

- False positives : Use orthogonal assays (e.g., SPR and cellular uptake studies) to confirm target engagement. Include negative controls with structurally similar, inactive analogs .

- Solvent interference : DMSO concentrations >1% can alter cell viability. Use vehicle controls and limit solvent to ≤0.5% .

- Metabolic instability : Pre-treat compounds with liver microsomes to assess metabolic half-life. Modify the cyclopropane or piperidine moieties to enhance stability .

Methodological Guidance

Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

- In vitro assays : Measure solubility (shake-flask method in PBS pH 7.4), permeability (Caco-2 cells), and plasma protein binding (ultrafiltration) .

- In vivo PK : Administer IV/PO doses in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, 24h post-dose. Analyze via LC-MS/MS for AUC, , and bioavailability .

Q. What analytical workflows validate batch-to-batch consistency in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.